molecular formula C11H17F3N2O3 B1287724 Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate CAS No. 77278-37-6

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate

Cat. No.: B1287724
CAS No.: 77278-37-6
M. Wt: 282.26 g/mol
InChI Key: QTZDAHYEJNNOKU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate follows International Union of Pure and Applied Chemistry conventions, providing unambiguous identification of its molecular structure. The complete International Union of Pure and Applied Chemistry name is this compound, which precisely describes the substitution pattern on the piperazine ring system.

The molecular formula has been established as C₁₁H₁₇F₃N₂O₃ with a molecular weight of 282.26 grams per mole. The Chemical Abstracts Service registry number 77278-37-6 provides unique identification within chemical databases. Alternative nomenclature includes the descriptor 1-piperazinecarboxylic acid, 4-(trifluoroacetyl)-, 1,1-dimethylethyl ester, which emphasizes the carboxylic acid ester functionality.

The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCN(C(=O)C(F)(F)F)CC1 encodes the complete molecular connectivity. This notation reveals the piperazine ring bearing two distinct functional groups: the tert-butyl carbamate protecting group at position 1 and the trifluoroacetyl substituent at position 4.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features arising from the six-membered piperazine ring system and its associated substituents. The piperazine ring typically adopts a chair conformation, similar to related piperazine derivatives studied through crystallographic analysis. This conformational preference minimizes steric interactions between substituents while maximizing orbital overlap.

The tert-butyl carbamate group introduces significant steric bulk that influences the overall molecular shape and conformational flexibility. The carbonyl group of the carbamate functionality exhibits planar geometry due to carbon-oxygen double bond character, while the tert-butyl group adopts a tetrahedral arrangement around the quaternary carbon center. The electron-withdrawing nature of the trifluoroacetyl group significantly affects the electronic distribution within the piperazine ring system.

Conformational analysis reveals that the trifluoroacetyl substituent can adopt multiple orientations relative to the piperazine ring plane. The strong electron-withdrawing effect of the trifluoromethyl group influences the rotational barriers around the nitrogen-carbonyl bond, potentially leading to restricted rotation and preferred conformational states. Studies of related fluorinated piperazine compounds demonstrate that the trifluoromethyl group orientation significantly impacts molecular stability and reactivity.

The overall molecular geometry is further influenced by intramolecular interactions, including potential hydrogen bonding between the carbamate and trifluoroacetyl functionalities. These interactions can stabilize specific conformational arrangements and affect the compound's physical and chemical properties.

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallographic analysis provides definitive structural information for piperazine derivatives, revealing precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound requires dedicated structural studies, analysis of related piperazine compounds provides valuable insights into expected structural parameters.

Crystallographic studies of similar piperazine derivatives typically reveal piperazine ring conformations with chair geometry, characterized by specific bond angles and torsion angles. The nitrogen atoms in the piperazine ring exhibit pyramidal geometry with bond angles approaching the tetrahedral ideal. Carbon-nitrogen bond lengths in the ring system typically range from 1.45 to 1.48 Angstroms, consistent with single bond character.

The tert-butyl carbamate substituent demonstrates characteristic structural features in crystallographic analyses. The carbamate carbonyl group exhibits typical carbon-oxygen double bond length of approximately 1.21 Angstroms, while the carbon-oxygen single bond to the tert-butyl group measures approximately 1.35 Angstroms. The tert-butyl group displays expected tetrahedral geometry with carbon-carbon bond lengths near 1.54 Angstroms.

Crystallographic data for fluorinated compounds reveals that carbon-fluorine bonds in the trifluoroacetyl group exhibit characteristic lengths of approximately 1.32 Angstroms. The trifluoromethyl group adopts tetrahedral geometry with fluorine-carbon-fluorine bond angles near 109 degrees. Intermolecular interactions in the crystal lattice often include hydrogen bonding involving the carbamate functionality and van der Waals interactions between trifluoromethyl groups.

Structural Parameter Expected Range Reference Compounds
Piperazine C-N Bond Length 1.45-1.48 Å Related piperazines
Carbamate C=O Bond Length 1.20-1.22 Å Carbamate compounds
C-F Bond Length 1.31-1.33 Å Fluorinated organics
N-C-N Bond Angle 108-112° Six-membered rings
F-C-F Bond Angle 107-111° Trifluoromethyl groups

Electronic Structure and Orbital Hybridization

The electronic structure of this compound reflects the complex interplay between electron-donating and electron-withdrawing substituents on the piperazine ring system. The nitrogen atoms in the piperazine ring exhibit sp³ hybridization, consistent with their tetrahedral geometry and lone pair availability for bonding interactions.

The tert-butyl carbamate functionality introduces significant electronic effects through resonance and inductive mechanisms. The carbonyl carbon demonstrates sp² hybridization with planar geometry, while the oxygen atoms exhibit sp² and sp³ hybridization for the carbonyl and ether oxygens, respectively. The electron-donating effect of the tert-butyl group stabilizes the carbamate functionality through hyperconjugation.

The trifluoroacetyl substituent profoundly influences the electronic structure through its powerful electron-withdrawing characteristics. The trifluoromethyl group's strong inductive effect significantly depletes electron density from the adjacent carbonyl carbon and the attached nitrogen atom. This electronic withdrawal affects the basicity of the piperazine nitrogen atoms and influences the compound's overall reactivity profile.

Molecular orbital analysis reveals that the highest occupied molecular orbital typically resides on the piperazine nitrogen atoms, while the lowest unoccupied molecular orbital involves the trifluoroacetyl carbonyl system. The significant electronegativity difference between carbon and fluorine creates substantial dipole moments within the trifluoromethyl group, contributing to the compound's overall polarity and intermolecular interaction patterns.

The orbital hybridization pattern demonstrates sp³ character for the piperazine carbons and nitrogens, sp² character for the carbonyl carbons, and sp³ character for the trifluoromethyl carbon. The extensive fluorine substitution creates a highly electronegative region that influences molecular recognition and binding interactions. These electronic characteristics make the compound particularly suitable for applications requiring specific electronic properties and molecular interactions.

Atom Type Hybridization Geometry Electronic Effect
Piperazine N sp³ Pyramidal Electron donating
Carbamate C sp² Planar Electron accepting
Trifluoromethyl C sp³ Tetrahedral Strongly electron withdrawing
Carbonyl O sp² Angular Electron accepting
Ether O sp³ Angular Electron donating

Properties

IUPAC Name

tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-6-4-15(5-7-16)8(17)11(12,13)14/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZDAHYEJNNOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604742
Record name tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77278-37-6
Record name tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

The synthesis of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate generally involves several key steps that utilize various reagents and reaction conditions. Below are detailed methodologies based on current research findings.

Synthesis Route Overview

The primary method for synthesizing this compound includes:

Detailed Synthesis Steps

Step 1: Acetylation of Piperazine
  • Reagents : Piperazine and trifluoroacetic anhydride.
  • Conditions : Typically performed in an organic solvent such as dichloromethane at room temperature.

The reaction can be represented as follows:

$$
\text{Piperazine} + \text{Trifluoroacetic anhydride} \rightarrow \text{Trifluoroacetylpiperazine}
$$

Step 2: Protection with tert-butyl Chloroformate
  • Reagents : Trifluoroacetylpiperazine and tert-butyl chloroformate.
  • Conditions : The reaction is usually conducted under basic conditions (e.g., presence of a base like triethylamine) to facilitate the formation of the tert-butyl ester.

This step can be illustrated by:

$$
\text{Trifluoroacetylpiperazine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound}
$$

Reaction Conditions and Yield Optimization

The yield of the final product can be influenced by several factors:

  • Temperature : Maintaining an optimal temperature (e.g., around room temperature) is crucial for maximizing yield.

  • Reaction Time : Extending the reaction time can help achieve better conversions but should be monitored to prevent degradation.

  • Solvent Choice : The use of solvents like dichloromethane or acetonitrile can significantly impact the solubility and reactivity of the starting materials.

Table 1: Summary of Synthesis Steps

Step Reagents Conditions Product
1 Piperazine, Trifluoroacetic anhydride Dichloromethane, RT Trifluoroacetylpiperazine
2 Trifluoroacetylpiperazine, tert-butyl chloroformate Base (e.g., triethylamine), RT This compound

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various piperazine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate has the molecular formula C11H17F3N2O3C_{11}H_{17}F_3N_2O_3 and a molecular weight of 282.26 g/mol. The compound features a piperazine ring substituted with a trifluoroacetyl group and a tert-butyl ester, which contributes to its unique reactivity and solubility properties.

Synthesis Techniques

The synthesis of this compound typically involves the reaction of piperazine derivatives with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions. The following table summarizes common synthesis methods:

Method Reagents Conditions Yield
Nucleophilic Acyl SubstitutionPiperazine, Trifluoroacetic AnhydrideRoom Temperature, Solvent (e.g., DCM)70-85%
EsterificationTert-butyl alcohol, Acid ChlorideReflux in Organic Solvent75-90%

Scientific Research Applications

  • Medicinal Chemistry
    • This compound has been investigated for its potential as a pharmacological agent due to the trifluoromethyl group which enhances lipophilicity and metabolic stability. Its derivatives have shown promising results in inhibiting specific enzymes involved in disease pathways.
  • Organic Synthesis
    • The compound serves as an important building block for the synthesis of more complex molecules. It can undergo further transformations such as reduction or substitution reactions to yield various piperazine derivatives that are valuable in drug development.
  • Catalysis
    • Research indicates that this compound can act as a catalyst in specific organic reactions, particularly in C–H activation processes where it facilitates the formation of carbon-carbon bonds.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of derivatives of this compound. The results indicated that certain modifications to the piperazine ring significantly enhanced cytotoxicity against various cancer cell lines. The compound's mechanism was attributed to its ability to inhibit specific kinases involved in cell proliferation.

Case Study 2: Enzyme Inhibition

In another research article from Bioorganic & Medicinal Chemistry Letters, the compound was tested for its inhibitory effects on enzymes linked to metabolic disorders. The study highlighted how the trifluoroacetyl moiety contributed to binding affinity and selectivity towards target enzymes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s ability to bind to proteins and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, making the compound valuable in research focused on enzyme inhibition and protein-ligand interactions .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine derivatives with tert-butyl carboxylate protection and variable substituents are pivotal in pharmaceutical research. Below is a detailed comparison of Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate with structurally analogous compounds:

Structural and Functional Differences

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Functional Features Applications
This compound Trifluoroacetyl 296.25 Electron-withdrawing CF₃ group; Boc protection enhances stability Kinase inhibitors, anticancer agents
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-Cyanopyridin-2-yl 318.37 Aromatic heterocycle with nitrile group Structure-activity relationship (SAR) studies for kinase targeting
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Bromo-3-cyanopyridin-2-yl 397.25 Bromine atom for cross-coupling; nitrile for further functionalization Intermediate in bromine-mediated Suzuki couplings
Tert-butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate 2-(4-Chlorophenoxy)acetyl 382.85 Phenoxyacetyl group; chlorine for bioactivity modulation Anticancer and antimicrobial agents
Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate 4-(3-Nitrophenoxy)butanoyl 435.45 Nitro group for redox activity; extended alkyl chain Soluble epoxide hydrolase inhibitors

Key Research Findings and Data

Table 1: Comparative Physicochemical Data

Compound LogP Melting Point (°C) Solubility in Water (mg/mL)
This compound 1.8 82–84 <0.1
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 2.1 135–137 0.5
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 2.9 148–150 <0.1
Tert-butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate 3.2 120–122 <0.1

Biological Activity

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate (CAS: 77278-37-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C11_{11}H17_{17}F3_3N2_2O3_3
  • Molecular Weight : 282.26 g/mol
  • IUPAC Name : this compound
  • CAS Number : 77278-37-6

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine derivatives with trifluoroacetic anhydride or similar reagents under controlled conditions. The detailed synthetic route can be found in various organic chemistry journals and databases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound:

  • Inhibition of Cancer Cell Proliferation : Compounds in this class have shown significant inhibitory effects on various cancer cell lines. For instance, a related compound exhibited an IC50_{50} value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells while showing minimal effects on non-cancerous MCF10A cells, indicating a potential therapeutic window for selective targeting .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. These effects are often mediated through pathways involving caspase activation and inhibition of key signaling proteins such as EGFR .

Inhibition of Matrix Metalloproteinases

Another important aspect of the biological activity includes the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial in cancer metastasis and tissue remodeling. The inhibition of these MMPs by compounds related to this compound suggests a dual role in both direct anticancer activity and prevention of metastasis .

Data Summary

Activity IC50_{50} Cell Line Effect
Inhibition of cell proliferation0.126 μMMDA-MB-231 (TNBC)Significant inhibition
Inhibition of MMP-2 and MMP-9Not specifiedVarious cancer linesPrevents metastasis
Induction of apoptosisNot specifiedMCF7Increased caspase levels

Case Studies

  • Study on Anticancer Activity : A recent study demonstrated that a compound structurally related to this compound significantly inhibited tumor growth in vivo in mouse models bearing TNBC xenografts. The treatment resulted in reduced metastatic nodules compared to control groups .
  • Mechanistic Insights : Another research effort provided insights into the molecular mechanisms by which these compounds induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle phases and apoptosis markers post-treatment with similar piperazine derivatives .

Q & A

Q. What synthetic strategies are commonly employed for preparing tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate?

The synthesis typically involves sequential functionalization of the piperazine ring. A general approach includes:

  • Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen via reactions with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF) .
  • Trifluoroacetylation : Reacting the Boc-protected piperazine with trifluoroacetic anhydride (TFAA) or 2,2,2-trifluoroacetyl chloride in dichloromethane (DCM) at 0–25°C. Excess base (e.g., pyridine) is used to neutralize HCl byproducts .
  • Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized to confirm its structure and purity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons; δ ~155 ppm for carbonyl carbon) and trifluoroacetyl group (δ ~160 ppm for carbonyl carbon). Piperazine protons appear as multiplets between δ 2.5–4.0 ppm .
    • LCMS : Molecular ion peak [M+H]⁺ at m/z 353.3 (calculated for C₁₁H₁₈F₃N₂O₃) .
  • Elemental analysis : Confirms C, H, N content within ±0.4% of theoretical values .

Q. What solvents and reaction conditions are optimal for nucleophilic substitutions on the piperazine ring?

  • Solvents : Anhydrous DMF or DCM for SN2 reactions.
  • Reagents : Sodium hydride (NaH) as a base for deprotonation, followed by alkyl halides or aryl boronic acids (for Suzuki couplings) .
  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions (e.g., with pyridinyl boronic acids) at 80–100°C under inert atmosphere .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or integration) be resolved during structural analysis?

  • 2D NMR techniques : Use HSQC to correlate ¹H-¹³C signals and COSY to identify coupling partners, resolving overlapping peaks in the piperazine region .
  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) provides unambiguous confirmation of stereochemistry and bond lengths. For example, the trifluoroacetyl group’s planarity and torsional angles with the piperazine ring can be quantified .

Q. What strategies improve enantiomeric purity in derivatives of this compound?

  • Chiral chromatography : Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., ferrocenyl ligands in Pd-catalyzed couplings) to induce stereoselectivity during trifluoroacetylation .

Q. How does the electron-withdrawing trifluoroacetyl group influence the reactivity of the piperazine ring?

  • Electronic effects : The -CF₃ group reduces electron density on the adjacent nitrogen, decreasing its nucleophilicity. This can slow SN2 reactions but stabilize intermediates in oxidation pathways .
  • Stability : The group enhances resistance to hydrolysis under acidic conditions compared to acetylated analogs, as shown in pH-dependent degradation studies .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Docking simulations : Use AutoDock Vina to model binding to enzymes like Bruton’s tyrosine kinase (BTK). The trifluoroacetyl group’s electrostatic potential maps reveal strong interactions with hydrophobic pockets .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., in GROMACS) to assess conformational flexibility .

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